molecular formula C20H27N3OS B2641046 1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898452-50-1

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Número de catálogo: B2641046
Número CAS: 898452-50-1
Peso molecular: 357.52
Clave InChI: SFNRMLMCSRIKLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound with the CAS Number 898452-50-1 and a molecular formula of C20H27N3OS . It has a molecular weight of 357.5 g/mol . The compound features a complex structure that incorporates both a 3,4-dihydroisoquinoline moiety and a thiophene ring, linked by a urea group with a tert-butyl substituent. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic compounds. Structures containing dihydroisoquinoline are investigated for their interaction with various neurological targets , while thiophene and urea derivatives are common scaffolds in the development of pharmacologically active molecules. This combination makes the compound a valuable chemical entity for building diverse screening libraries in drug discovery projects. It is suited for use in high-throughput screening (HTS) assays to identify new bioactive molecules, as exemplified by phenotypic screens targeting specific biological pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-tert-butyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-20(2,3)22-19(24)21-13-17(18-9-6-12-25-18)23-11-10-15-7-4-5-8-16(15)14-23/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRMLMCSRIKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic compound known for its potential biological activities. The compound's structure integrates a tert-butyl group, a dihydroisoquinoline moiety, and a thiophene ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N2O2 IUPAC Name 1 tert butyl 3 2 3 4 dihydroisoquinolin 2 1H yl 2 thiophen 2 yl ethyl urea \text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}\quad \text{ IUPAC Name 1 tert butyl 3 2 3 4 dihydroisoquinolin 2 1H yl 2 thiophen 2 yl ethyl urea }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dihydroisoquinoline moiety is significant for its ability to inhibit specific enzymatic pathways involved in inflammation and other diseases.

Enzymatic Inhibition

Research indicates that compounds containing the dihydroisoquinoline structure exhibit inhibition of caspase-1, an enzyme critical in the inflammatory response. For example, studies have shown that derivatives with similar structures have demonstrated IC50 values ranging from 14.6 μM to higher concentrations depending on substituents at specific positions on the molecule .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In vitro studies using U937 cells (a human monocytic cell line) demonstrated that treatment with similar dihydroisoquinoline derivatives resulted in reduced IL-1β production upon stimulation with lipopolysaccharides (LPS) . This suggests that the compound may modulate inflammatory cytokine production.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. For instance, compounds structurally related to 1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea were tested against various cancer cell lines, revealing selective cytotoxicity at certain concentrations while sparing normal cells .

Research Data Tables

CompoundIC50 (μM)Enzyme Activity (% at 100 μM)Biological Effect
5caNDIAInactive
5cbND96.73Moderate inhibition
5cc14.69.49Significant inhibition
5cdND80.56Moderate inhibition

Note: ND = Not Determined; IA = Inactive .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Caspase-1 Inhibition : A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives showed that modifications in substituents significantly influenced their inhibitory effects on caspase-1, suggesting that fine-tuning the molecular structure can enhance efficacy against inflammatory diseases .
  • Inflammation Models : Another study utilized U937 cells differentiated into macrophages to assess the immunomodulatory effects of related compounds. Results indicated a marked decrease in pro-inflammatory cytokines when treated with these compounds, supporting their potential as anti-inflammatory agents .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Urea Derivatives with Heterocyclic Moieties
Compound Key Structural Features Biological Relevance Reference
Target compound Urea, tert-butyl, DHIQ, thiophene Potential kinase/receptor modulation
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Urea, triazole, phenyl Chemosensitizing agents
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Urea, tetrahydrobenzothiophene, hydrazone Antiproliferative activity
DPTQ () DHIQ, thiophene, pyrazole-carboxamide Glucuronidation substrate

Key Differences :

  • The target compound uniquely combines DHIQ and thiophene with a urea linker, distinguishing it from triazole- or benzothiophene-based ureas ().
  • Unlike DPTQ (a pyrazole-carboxamide), the urea group may alter binding kinetics due to hydrogen-bonding capacity .
Dihydroisoquinoline-Containing Analogues
Compound Functional Groups Activity/Application Reference
Target compound Urea, thiophene, tert-butyl Hypothesized kinase inhibition
Q08 (cyclopropylurea-DHIQ hybrid) DHIQ, pyridine, cyclopropylurea GPCR modulation
Can125/Can159 (CD44 antagonists) DHIQ, propenamide, ethanol HA-binding inhibition
N-hydroxypropenamide-DHIQ () DHIQ, hydroxamic acid Hydroxamate-mediated chelation

Key Differences :

  • The tert-butyl group in the target compound may confer greater metabolic stability compared to hydroxamic acid derivatives () .
  • Unlike Q08’s cyclopropylurea, the target’s simpler urea linker could reduce steric hindrance in target binding .
Thiophene-Containing Analogues
Compound Core Structure Notable Properties Reference
Target compound Urea, DHIQ, thiophene Enhanced π-π interactions
1-(2-Furyl)-3-(3-methyl-2-thienyl)propenone Thiophene, furan, ketone Electrochemical activity
DPTQ () Thiophene, DHIQ, pyrazole Glucuronide metabolite formation

Key Differences :

  • DPTQ’s thiophene is part of a pyrazole scaffold, which may influence solubility compared to the target’s ethyl-thiophene chain .

Research Findings and Implications

Pharmacokinetic and Metabolic Insights
  • Glucuronidation : DPTQ () undergoes enterohepatic circulation via glucuronidation, suggesting the target compound’s thiophene or urea groups might similarly influence Phase II metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.